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Get Quote

The VapB Protein: A Tale of Two Discoveries
This technical guide provides an in-depth overview of the discovery and initial characterization

of the VapB protein. It is crucial to distinguish between two distinct proteins that share this

nomenclature: the prokaryotic VapB antitoxin, a key component of toxin-antitoxin systems, and

the human VAPB protein, implicated in cellular trafficking and neurodegenerative disease.

This guide will address both, presenting the seminal findings for each in separate sections to

provide clarity for researchers, scientists, and drug development professionals.

Section 1: Prokaryotic VapB Antitoxin
The VapB protein is a critical component of the VapBC toxin-antitoxin (TA) system, one of the

most widespread TA systems in prokaryotes. These systems are implicated in a variety of

cellular processes, including plasmid stability, stress response, and persistence. The VapB
protein functions as an antitoxin, neutralizing the toxic activity of its cognate VapC toxin, which

is typically an RNase.
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The first characterization of a VapBC system was in 1992 by Pullinger and Lax, although the

components were initially named VagD (the antitoxin, now known as VapB) and VagC (the

toxin).[1][2] This system was identified on the virulence plasmid of Salmonella dublin.

The initial investigation stemmed from the observation that a TnA transposon insertion in the

vagC gene led to reduced virulence of S. dublin and an inability of the bacteria to grow on

minimal medium.[3] This suggested a crucial role for this genetic locus in bacterial survival and

pathogenesis. Sequencing of this locus revealed two open reading frames (ORFs), vagC and

vagD, that overlapped by a single nucleotide.[3] This overlap suggested that the two genes

were co-transcribed and likely functionally related.

Parameter Observation Reference

Organism Salmonella dublin strain G19 [1][3]

Genetic Locus

vagCD (now classified as

VapBC) on the virulence

plasmid

[1][3]

VagC (Toxin) Polypeptide Size
12 kDa (as determined by

minicell expression)
[3]

VagD (Antitoxin) Polypeptide

Size

Not explicitly determined in the

initial report, but the ORF was

identified.

[3]

Gene Organization
vagC and vagD ORFs overlap

by one nucleotide.
[3]

Experimental Protocols
The initial characterization of the VagCD (VapBC) system employed a combination of genetic

and microbiological techniques.

A TnA transposon was used to create random insertions into the S. dublin virulence plasmid.

Strains with insertions that affected virulence were then selected for further study. The strain

G19, with an insertion in the vagC gene, was identified through this process.
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The effect of the vagC mutation on bacterial growth was assessed by plating the wild-type, the

G19 mutant, and a plasmid-cured strain on minimal medium with various carbon sources. The

inability of the G19 mutant to grow on these media highlighted the importance of the vagC

locus for metabolic function under nutrient-limited conditions.[3]

The region of the virulence plasmid containing the vagC gene was sequenced to identify the

open reading frames. This analysis revealed the presence of the overlapping vagC and vagD

genes.

To visualize the protein product of the vagC gene, a minicell expression system was used. In

this system, E. coli minicells (small, anucleate cells) are transformed with a plasmid carrying

the gene of interest. Radiolabeled amino acids are then added to the culture, and the newly

synthesized proteins are visualized by autoradiography after SDS-PAGE. This technique

allowed for the determination of the VagC polypeptide's molecular weight.[3]

Logical Relationships and Workflows
The following diagrams illustrate the logical workflow of the initial discovery and the proposed

mechanism of the VapBC system.
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Initial discovery workflow of the VagCD (VapBC) system.
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Proposed mechanism of the VapBC toxin-antitoxin system.
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Section 2: Human VAPB Protein
The human VAPB (Vesicle-associated membrane protein-associated protein B/C) is a type IV

membrane protein primarily located in the endoplasmic reticulum (ER). It plays a crucial role in

vesicle trafficking, the unfolded protein response, and maintaining contact sites between the

ER and other organelles.[4] Its discovery and subsequent link to motor neuron disease have

made it a significant target of research in neurobiology.

Discovery and Initial Characterization
The human VAPB gene was first cloned and characterized in 1999 by Nishimura and

colleagues.[5][6] This work identified human and rat homologues of the Aplysia californica

VAMP-associated protein of 33 kDa (aVAP-33). The human homologues were designated VAP-

A, VAP-B, and VAP-C.[5][6]

VAP-B was found to contain a coiled-coil domain and a C-terminal transmembrane domain.[5]

VAP-C was identified as a splicing variant of VAP-B, lacking both of these domains.[5] The

initial characterization demonstrated that VAP-B could bind to VAMP (vesicle-associated

membrane protein) and could form heterodimers with VAP-A, suggesting a role in the

regulation of vesicle trafficking.[5]

A pivotal moment in VAPB research came in 2004 when a missense mutation (P56S) in the

VAPB gene was identified as the cause of a familial form of amyotrophic lateral sclerosis (ALS),

designated ALS8.[7][8] This discovery, also by Nishimura and colleagues, linked a defect in

vesicle trafficking to the pathogenesis of motor neuron disease.[7][8]
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Parameter Observation Reference

Human VAPB Homology

46% homologous to Aplysia

aVAP-33; 60% homologous to

human VAP-A.

[5]

VAPB Gene Location Chromosome 20q13.3 [7][8]

ALS8-associated Mutation
P56S (Proline to Serine at

codon 56)
[7][8]

VAPB Protein Domains

N-terminal Major Sperm

Protein (MSP) domain, central

coiled-coil domain, C-terminal

transmembrane domain.

[9]

Experimental Protocols
The initial cloning, characterization, and disease linkage of VAPB involved a range of molecular

and cell biology techniques.

Human VAPB was initially identified by screening a human brain cDNA library with a probe

based on the sequence of Aplysia aVAP-33. Positive clones were then sequenced and

characterized.

To determine the tissue distribution of VAPB mRNA, Northern blot analysis was performed on

RNA extracted from various human tissues. This revealed the expression pattern of the VAPB

gene.

The interaction between VAPB and VAMP, as well as between VAPA and VAPB, was initially

demonstrated using in vitro binding assays. This typically involves expressing the proteins with

affinity tags (e.g., GST or His tags), incubating them together, and then pulling down the

complex to see if the proteins interact.

The link between VAPB and ALS8 was established through genetic linkage analysis in a large

Brazilian family with a history of the disease.[7][8] This involved genotyping family members

with polymorphic DNA markers to identify a chromosomal region that co-segregated with the

disease. Candidate genes within this region were then sequenced in affected individuals to
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identify the disease-causing mutation. The P56S mutation was identified through this process.

[7][8]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the workflow for linking the VAPB mutation to ALS8 and a

simplified representation of VAPB's role in cellular trafficking.
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Workflow for the discovery of the VAPB P56S mutation in ALS8.

Cellular Components

Key Proteins

Proposed Interaction

Endoplasmic Reticulum (ER)

Golgi Apparatus

Vesicular Transport

Transport Vesicle

VAPB

Vesicle Tethering
and Fusion

VAPA VAMP (on vesicle)

Facilitates

Click to download full resolution via product page

Simplified role of VAPB in vesicle trafficking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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